molecular formula C14H21N3O B5799142 1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one

1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one

Cat. No.: B5799142
M. Wt: 247.34 g/mol
InChI Key: AQCBFIVYGAGGBM-UHFFFAOYSA-N
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Description

1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an aminophenyl group attached to a piperazine ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 4-(4-aminophenyl)piperazine with butanone under specific conditions. One common method is the condensation reaction between 4-(4-aminophenyl)piperazine and butanone in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of biological processes and interactions, particularly those involving piperazine derivatives.

    Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one involves its interaction with molecular targets and pathways within biological systems. The aminophenyl group and piperazine ring play crucial roles in binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one can be compared with other similar compounds, such as:

    1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one: This compound has a shorter carbon chain compared to the butanone derivative, which may affect its chemical properties and applications.

    4-(4-Aminophenyl)piperazine:

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of the aminophenyl group, piperazine ring, and butanone moiety, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-3-14(18)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,2-3,8-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCBFIVYGAGGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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